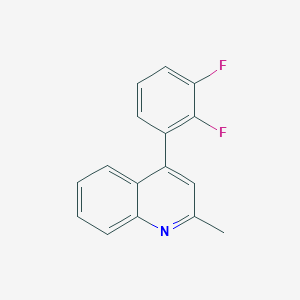
3-(2-Bromo-5-methoxybenzyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-5-methoxybenzyl)oxetane: is a chemical compound with the molecular formula C10H11BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-methoxybenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a precursor containing both a bromine and a methoxy group on a benzyl ring. The reaction conditions often include the use of a strong base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Bromo-5-methoxybenzyl)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom, resulting in the formation of methoxybenzyl oxetane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Methoxybenzyl oxetane.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-5-methoxybenzyl)oxetane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-5-methoxybenzyl)oxetane involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of new compounds. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Bromo-5-methoxyphenyl)oxetane
- 3-(3-Bromo-5-methoxyphenyl)oxetane
- 3-Bromooxetane
Comparison: 3-(2-Bromo-5-methoxybenzyl)oxetane is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring, which is connected to an oxetane ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds. For instance, 3-(2-Bromo-5-methoxyphenyl)oxetane lacks the benzyl linkage, which can significantly alter its chemical behavior and applications .
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
3-[(2-bromo-5-methoxyphenyl)methyl]oxetane |
InChI |
InChI=1S/C11H13BrO2/c1-13-10-2-3-11(12)9(5-10)4-8-6-14-7-8/h2-3,5,8H,4,6-7H2,1H3 |
InChI-Schlüssel |
HFOPHKPEGVGADA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)CC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


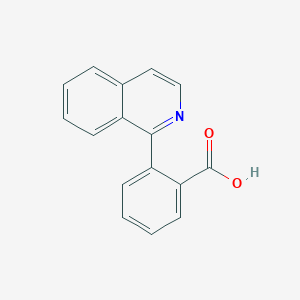
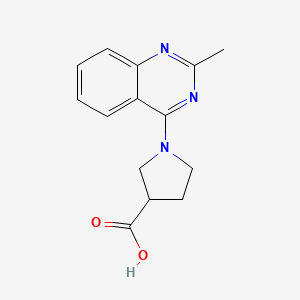
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)


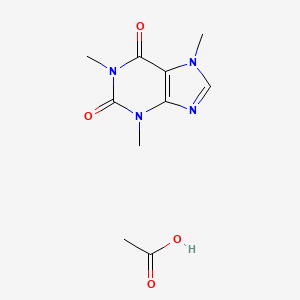
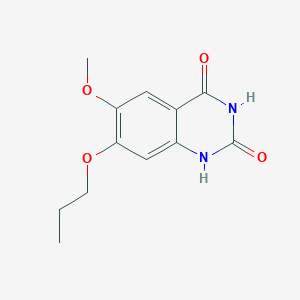
![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)




![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)
